molecular formula C11H12BrN5O B1674120 Hymenidin CAS No. 107019-95-4

Hymenidin

Cat. No.: B1674120
CAS No.: 107019-95-4
M. Wt: 310.15 g/mol
InChI Key: KHJREOQCERRAME-OWOJBTEDSA-N
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Mechanism of Action

Target of Action

Hymenidin, a natural compound isolated from the Okinawan marine sponge Hymeniacidon sp., primarily targets serotonergic receptors and voltage-gated potassium channels . These targets play crucial roles in various physiological processes. Serotonergic receptors are involved in the regulation of mood, anxiety, sleep, and other functions, while voltage-gated potassium channels are essential for the regulation of membrane potential and neuronal excitability .

Mode of Action

This compound acts as an antagonist of serotonergic receptors and an inhibitor of voltage-gated potassium channels . As an antagonist, this compound binds to serotonergic receptors, preventing serotonin from exerting its typical effects. As an inhibitor of voltage-gated potassium channels, this compound blocks the flow of potassium ions through these channels, altering the electrical properties of the cell membrane .

Biochemical Pathways

neurotransmission and neuronal excitability . By antagonizing serotonergic receptors and inhibiting voltage-gated potassium channels, this compound could potentially disrupt normal neuronal signaling .

Pharmacokinetics

Like many other marine-derived compounds, the bioavailability of this compound could be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

This compound has been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis and preventing the proliferation of damaged or abnormal cells. By inducing apoptosis, this compound could potentially limit the growth and spread of cancer cells .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the environment could impact the activity of this compound. Specific studies investigating the influence of environmental factors on the action of this compound are currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of hymenidin involves the intermediacy of an imidazo[1,2-a]pyrimidine derivative. This method avoids the need for expensive guanidine reagents and laborious olefinations, making it efficient and scalable . The synthesis typically includes the following steps:

  • Formation of the imidazo[1,2-a]pyrimidine core.
  • Functionalization through strategic placement of functional groups on the side chain.
  • Final assembly of the this compound molecule.

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the specificity of its biological sources. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Hymenidin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions include various analogues of this compound, each with unique structural and biological properties .

Comparison with Similar Compounds

Hymenidin’s unique combination of biological activities and its potential for synthetic modification make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5O/c12-7-4-9(15-5-7)10(18)14-3-1-2-8-6-16-11(13)17-8/h1-2,4-6,15H,3H2,(H,14,18)(H3,13,16,17)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJREOQCERRAME-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1Br)C(=O)NCC=CC2=CN=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=C1Br)C(=O)NC/C=C/C2=CN=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107019-95-4
Record name Hymenidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107019954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYMENIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P6464ZQCD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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